
2-Oxazolidinone, 4-(3-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 4-(3-nitrophenyl)- is a heterocyclic organic compound that belongs to the oxazolidinone class Oxazolidinones are known for their broad range of biological activities, particularly their antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 4-(3-nitrophenyl)- typically involves the reaction of isocyanates with epoxides. A common method includes the use of bifunctional phase-transfer catalysts to facilitate the [3+2] coupling reaction between isocyanates and epoxides, yielding 2-oxazolidinones in high yields (up to 92%) under mild conditions (100°C for 12 hours) . Another method involves the ring-opening of aziridines by carbon dioxide, which is a more environmentally friendly approach .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 4-(3-nitrophenyl)- often employs scalable synthetic routes that ensure high yield and purity. The use of phase-transfer catalysts and solvent-free conditions are preferred to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 4-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced oxazolidinones, and various substituted oxazolidinones, depending on the reagents and conditions used.
Scientific Research Applications
2-Oxazolidinone, 4-(3-nitrophenyl)- has a wide range of applications in scientific research, including:
Biology: Investigated for its potential antibacterial properties, particularly against Gram-positive bacteria .
Medicine: Explored for its potential use in developing new antibiotics and other therapeutic agents .
Industry: Utilized in the synthesis of various industrial chemicals and materials due to its reactivity and stability .
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 4-(3-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a better safety profile.
Contezolid: A newer oxazolidinone with improved efficacy and reduced side effects .
Uniqueness
2-Oxazolidinone, 4-(3-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8N2O4/c12-9-10-8(5-15-9)6-2-1-3-7(4-6)11(13)14/h1-4,8H,5H2,(H,10,12) |
InChI Key |
AMYOURZSBAFQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


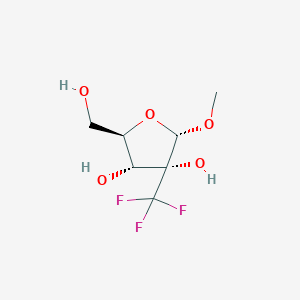
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12857820.png)

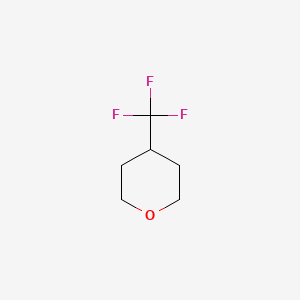
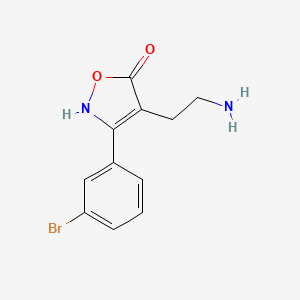
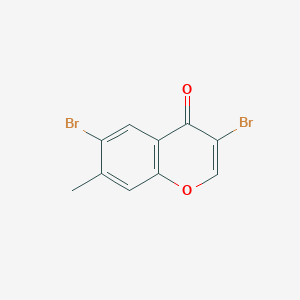
![1H-pyrrolo[2,3-b]pyridine-5-acetonitrile](/img/structure/B12857840.png)
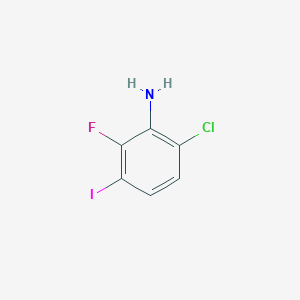
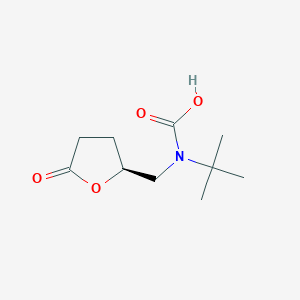
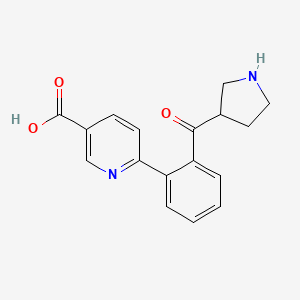
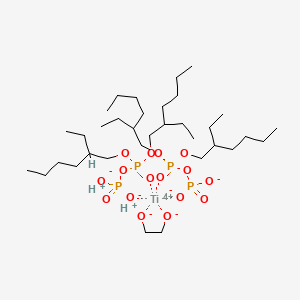
![4-(Methylthio)-2-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12857864.png)
![cis-5-Benzyl-6a-fluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12857867.png)
![tert-butyl (15-oxo-19-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-14-azanonadecyl)carbamate](/img/structure/B12857875.png)
